molecular formula C16H22ClFN2O B4544807 1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

Cat. No.: B4544807
M. Wt: 312.81 g/mol
InChI Key: QWIULJRKPYKWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine to form 1-(2-chloro-4-fluorobenzyl)piperazine . This intermediate is then reacted with 3-methyl-1-butanone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3-methyl-1-butanone is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O/c1-12(2)9-16(21)20-7-5-19(6-8-20)11-13-3-4-14(18)10-15(13)17/h3-4,10,12H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIULJRKPYKWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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